molecular formula C20H24N2O3 B368405 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol CAS No. 942864-64-4

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

货号 B368405
CAS 编号: 942864-64-4
分子量: 340.4g/mol
InChI 键: KIARJQCCMJYSAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol, also known as MBX-2982, is a synthetic compound that has been developed as a potential treatment for type 2 diabetes. It is a small molecule that acts as a potent and selective agonist of the G protein-coupled receptor GPR119, which is expressed in pancreatic beta cells and intestinal L cells. This receptor plays a key role in regulating glucose homeostasis and incretin hormone secretion, which makes it an attractive target for diabetes therapy.

作用机制

The mechanism of action of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves the activation of GPR119, which is coupled to the Gαs protein and stimulates the production of cyclic AMP (cAMP) in pancreatic beta cells and intestinal L cells. This leads to the release of insulin and incretin hormones, which promote glucose uptake and metabolism in peripheral tissues, as well as the suppression of glucagon secretion, which reduces hepatic glucose output. The exact signaling pathways downstream of GPR119 are not fully understood, but it is thought to involve the activation of protein kinase A (PKA), exchange protein directly activated by cAMP (EPAC), and other intracellular effectors.
Biochemical and Physiological Effects:
1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has been shown to have several biochemical and physiological effects that are relevant to diabetes therapy. These include:
- Increased insulin secretion: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol stimulates insulin release from pancreatic beta cells in a glucose-dependent manner, which helps to lower blood glucose levels and improve glucose tolerance.
- Enhanced incretin secretion: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol also promotes the secretion of GLP-1 and GIP from intestinal L cells, which have multiple effects on glucose metabolism, such as increasing insulin secretion, suppressing glucagon secretion, delaying gastric emptying, and reducing food intake.
- Improved insulin sensitivity: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has been shown to enhance insulin sensitivity in peripheral tissues, such as skeletal muscle and adipose tissue, by increasing glucose uptake and utilization.
- Reduced hepatic glucose output: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol inhibits the secretion of glucagon from pancreatic alpha cells and reduces the production of glucose by the liver, which helps to lower fasting blood glucose levels and improve glycemic control.

实验室实验的优点和局限性

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has several advantages and limitations for use in lab experiments. Some of the advantages include:
- Potent and selective agonist: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is a highly selective agonist of GPR119, which makes it a useful tool for studying the physiological and pharmacological effects of this receptor.
- Low toxicity: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has been shown to have low toxicity and good tolerability in animal and human studies, which makes it a relatively safe compound to use in lab experiments.
- Favorable pharmacokinetics: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has good oral bioavailability and a long half-life in humans, which makes it suitable for use in chronic dosing studies.
Some of the limitations of using 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol in lab experiments include:
- Limited solubility: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
- High cost: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is a synthetic compound that is not commercially available, which can make it expensive to obtain for lab experiments.
- Species differences: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has been shown to have species-specific effects on glucose metabolism and hormone secretion, which can limit its translational value between animal models and humans.

未来方向

There are several future directions for research on 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol and its potential use in diabetes therapy. Some of these include:
- Combination therapy: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol may be used in combination with other antidiabetic agents, such as metformin, sulfonylureas, or GLP-1 receptor agonists, to achieve greater glycemic control and reduce the risk of hypoglycemia.
- Long-term safety and efficacy: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol needs to be evaluated in long-term clinical trials to assess its safety and efficacy over extended periods of time, as well as its effects on cardiovascular outcomes and other metabolic parameters.
- Alternative delivery methods: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol may be formulated in alternative delivery methods, such as transdermal patches, inhalers, or injectable formulations, to improve its solubility and bioavailability.
- Other therapeutic applications: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol may have other therapeutic applications beyond diabetes, such as obesity, metabolic syndrome, or nonalcoholic fatty liver disease, which need to be explored in preclinical and clinical studies.

合成方法

The synthesis of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol was first reported in a patent application by Metabasis Therapeutics in 2008. The method involves the condensation of 2-(3-methoxyphenoxy)ethylamine with 2-bromo-1-(4-hydroxybutyl)benzimidazole in the presence of a palladium catalyst and a base, followed by reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.

科学研究应用

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has been the subject of extensive preclinical and clinical research as a potential treatment for type 2 diabetes. In animal models, it has been shown to increase glucose-stimulated insulin secretion, enhance glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion, and improve glucose tolerance and insulin sensitivity. In humans, it has been evaluated in several phase 1 and 2 clinical trials, where it demonstrated favorable pharmacokinetics, safety, and tolerability profiles.

属性

IUPAC Name

1-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-7-19(23)20-21-17-10-4-5-11-18(17)22(20)12-13-25-16-9-6-8-15(14-16)24-2/h4-6,8-11,14,19,23H,3,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIARJQCCMJYSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。